4-tert-butyl-N-(8-tert-butyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide
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Overview
Description
4-(2-METHYL-2-PROPANYL)-N-[8-(2-METHYL-2-PROPANYL)-4-OXO-6,7,8,9-TETRAHYDRO-4H-PYRIMIDO[2,1-B][1,3]BENZOTHIAZOL-3-YL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a pyrimido[2,1-b][1,3]benzothiazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-(2-METHYL-2-PROPANYL)-N-[8-(2-METHYL-2-PROPANYL)-4-OXO-6,7,8,9-TETRAHYDRO-4H-PYRIMIDO[2,1-B][1,3]BENZOTHIAZOL-3-YL]BENZAMIDE involves multiple steps, including the formation of the pyrimido[2,1-b][1,3]benzothiazole ring system and subsequent attachment of the benzamide group. The synthetic route typically includes:
Formation of the pyrimido[2,1-b][1,3]benzothiazole ring: This step involves the cyclization of appropriate precursors under specific conditions, such as heating with a suitable catalyst.
Attachment of the benzamide group: The benzamide moiety is introduced through a coupling reaction, often using reagents like carbodiimides or other coupling agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-(2-METHYL-2-PROPANYL)-N-[8-(2-METHYL-2-PROPANYL)-4-OXO-6,7,8,9-TETRAHYDRO-4H-PYRIMIDO[2,1-B][1,3]BENZOTHIAZOL-3-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions, such as nucleophilic or electrophilic substitution.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-(2-METHYL-2-PROPANYL)-N-[8-(2-METHYL-2-PROPANYL)-4-OXO-6,7,8,9-TETRAHYDRO-4H-PYRIMIDO[2,1-B][1,3]BENZOTHIAZOL-3-YL]BENZAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(2-METHYL-2-PROPANYL)-N-[8-(2-METHYL-2-PROPANYL)-4-OXO-6,7,8,9-TETRAHYDRO-4H-PYRIMIDO[2,1-B][1,3]BENZOTHIAZOL-3-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-(2-METHYL-2-PROPANYL)-N-[8-(2-METHYL-2-PROPANYL)-4-OXO-6,7,8,9-TETRAHYDRO-4H-PYRIMIDO[2,1-B][1,3]BENZOTHIAZOL-3-YL]BENZAMIDE can be compared with other similar compounds, such as:
Benzamides: These compounds share the benzamide core but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrimido[2,1-b][1,3]benzothiazoles: These compounds have the same ring system but may have different substituents, affecting their reactivity and applications.
Properties
Molecular Formula |
C25H31N3O2S |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
4-tert-butyl-N-(8-tert-butyl-4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide |
InChI |
InChI=1S/C25H31N3O2S/c1-24(2,3)16-9-7-15(8-10-16)21(29)27-18-14-26-23-28(22(18)30)19-12-11-17(25(4,5)6)13-20(19)31-23/h7-10,14,17H,11-13H2,1-6H3,(H,27,29) |
InChI Key |
PMYCULZVGGSGAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=NC=C(C(=O)N23)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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